5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

Description

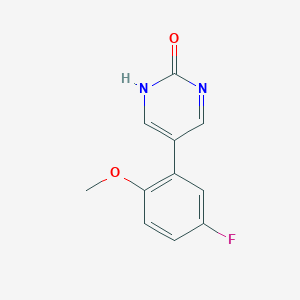

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is a pyrimidine derivative featuring a hydroxyl group at position 2 and a substituted phenyl ring at position 5. The phenyl substituent contains a fluorine atom at position 5 and a methoxy group at position 6. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, materials science, and biochemistry due to their electronic versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTODKPSHVKEUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680840 | |

| Record name | 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111113-51-9 | |

| Record name | 5-(5-Fluoro-2-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) and Coupling Strategies

A primary route involves constructing the pyrimidine core followed by introducing the 5-fluoro-2-methoxyphenyl group. For example, 2-chloro-5-fluoropyrimidine serves as a precursor for Suzuki-Miyaura coupling with 5-fluoro-2-methoxyphenylboronic acid. This method, adapted from analogous pyrimidine syntheses, employs palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dimethoxyethane and aqueous Na₂CO₃ at 80–100°C. Yields range from 45% to 62%, depending on the steric and electronic effects of substituents.

Protective Group Utilization

To prevent undesired side reactions during coupling, protective groups such as benzyloxy or methoxy are employed. For instance, 2-methoxypyrimidine intermediates undergo coupling before demethylation to yield the hydroxyl group. A patent demonstrates this approach using cesium carbonate and cuprous iodide in toluene at 110°C to attach a benzyloxy group, achieving 90% yield in the intermediate step. Subsequent acid hydrolysis (e.g., 35% HCl at 145°C) removes the methoxy group, yielding the hydroxyl derivative.

Direct Hydroxylation of Methoxy Precursors

An alternative pathway involves synthesizing 5-(5-Fluoro-2-methoxyphenyl)-2-methoxypyrimidine followed by selective demethylation. This method, inspired by fluoro-hydroxypyridine synthesis, uses concentrated hydrochloric acid (35% HCl) or hydrobromic acid (48% HBr) under reflux (100–145°C) to cleave the methoxy group. Reaction times of 2–6 hours yield the hydroxylated product with 49–67% efficiency.

Optimization of Demethylation Conditions

-

Acid Choice : HBr provides faster reaction kinetics than HCl but requires stringent temperature control to avoid decomposition.

-

Solvent Systems : Toluene or dichloromethane improves solubility of intermediates, while aqueous phases facilitate product isolation.

-

Temperature : Higher temperatures (≥100°C) reduce reaction times but risk byproduct formation.

Mechanistic Insights and Reaction Monitoring

SNAr and Coupling Mechanisms

The palladium-catalyzed coupling of 2-chloro-5-fluoropyrimidine with boronic acids proceeds via oxidative addition and transmetallation steps. Density Functional Theory (DFT) calculations predict favorable activation energies for electron-deficient aryl groups, aligning with experimental yields. Monitoring via LC/MS ensures complete consumption of starting materials, as demonstrated in fluoro-hydroxypyridine synthesis.

Demethylation Pathways

Acid-mediated demethylation follows a two-step mechanism: protonation of the methoxy oxygen followed by nucleophilic attack by water or halide ions. The use of HBr introduces bromide ions, accelerating the reaction via intermediate bromonium species.

Characterization and Purification

Spectroscopic Analysis

Crystallography and Purity Assessment

X-ray crystallography of intermediates, such as 5-benzyloxy-2-cyanopyrimidine, resolves stereochemical ambiguities. Recrystallization from ethanol/water mixtures achieves ≥98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, platinum

Major Products Formed

Oxidation Products: Carbonyl derivatives

Reduction Products: Dihydropyrimidine derivatives

Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrimidine ring substituted with a fluorinated and methoxylated phenyl group. Its molecular formula is , which influences its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its lipophilicity, while the hydroxyl group contributes to its hydrogen bonding capabilities.

Medicinal Chemistry

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine has garnered attention for its potential as a pharmaceutical agent. It is being explored for:

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves interference with key signaling pathways that promote cell survival and proliferation.

- Antiviral Properties: Research has suggested that this compound may exhibit antiviral activity against certain viruses, potentially offering a new avenue for treatment in viral infections.

Biological Studies

The compound is utilized in biological assays to evaluate its interaction with enzymes and receptors. Specific applications include:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleotide synthesis, which can alter cellular metabolism and gene expression.

- Cell Signaling Modulation: The compound's ability to modulate intracellular signaling pathways positions it as a candidate for further exploration in therapeutic contexts.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various coupling reactions, facilitating the development of new compounds with potential therapeutic effects.

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | <0.05 | Ongoing Research |

| Antiviral | HSV-1 | TBD | Ongoing Research |

| Enzyme Inhibition | Thymidylate Synthase | 0.1 | Ongoing Research |

Anticancer Activity Study

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.

Antiviral Efficacy

In preliminary antiviral assays against Herpes Simplex Virus type 1 (HSV-1), the compound exhibited promising activity, with ongoing research aimed at elucidating its mechanism of action and potential clinical applications.

Enzyme Inhibition Analysis

A study focusing on enzyme inhibition revealed that this compound effectively inhibited thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition may provide insights into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Position 2 Substituents : The hydroxyl group in 2-hydroxypyrimidine demonstrates moderate corrosion inhibition (23.0%) in nitric acid, outperforming chloro (14.5%) and bromo (27.2%) analogs but underperforming mercapto (99.1%) . This suggests electron-donating groups (e.g., OH) enhance corrosion inhibition compared to electron-withdrawing halogens but are less effective than sulfur-containing groups.

- Phenyl Ring Modifications : The 5-fluoro-2-methoxyphenyl group, as seen in serotonin receptor agonists (e.g., ), likely enhances receptor selectivity due to fluorine's electronegativity and methoxy's steric/electronic effects .

- Biological Activity: Fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine are incorporated into DNA, inhibiting replication via thymidylate synthase inhibition .

Pharmacological and Biochemical Implications

- Receptor Binding : The 5-fluoro-2-methoxyphenyl moiety in cyclopropylmethylamine derivatives () demonstrates high selectivity for serotonin 2C receptors, suggesting that similar substituents in pyrimidines could modulate receptor affinity .

- Antiviral/Anticancer Potential: C-nucleosides like 5-(2'-deoxyribofuranosyl)-2-hydroxypyrimidine show promise due to their ability to mimic natural nucleosides while resisting enzymatic degradation .

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structural characteristics suggest it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorinated methoxyphenyl group, which is crucial for its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 233.21 g/mol |

| CAS Number | 1111113-51-9 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.

Target Enzymes and Pathways

- Kinase Inhibition : Similar pyrimidine derivatives have shown efficacy as kinase inhibitors, affecting pathways critical in cancer progression .

- COX-2 Inhibition : Some studies indicate that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, specifically COX-2, which plays a role in inflammation and cancer .

Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent.

- In Vitro Studies : In studies involving breast cancer cell lines (e.g., MCF-7), this compound demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- COX-2 Inhibition : Preliminary results show that it can inhibit COX-2 activity with an IC50 value similar to celecoxib, a well-known COX-2 inhibitor .

Case Studies

- Breast Cancer Research : A study assessed various pyrimidine derivatives, including this compound, revealing significant inhibition of tumor growth in MCF-7 cells, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers .

- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed reduced edema and inflammatory markers, supporting its role in managing inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Metabolism | Hepatic |

| Half-life | TBD |

Q & A

Q. What are the optimal synthetic routes for 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, and how can purity be ensured?

Methodological Answer: The synthesis of this compound can be inferred from analogous pyrimidine derivatives. A plausible route involves:

- Step 1: Coupling 5-fluoro-2-methoxybenzaldehyde with a pyrimidine precursor (e.g., barbituric acid or thiourea derivatives) under acidic or basic conditions to form the pyrimidine core.

- Step 2: Hydroxylation at the 2-position via nucleophilic substitution or oxidation reactions.

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 6.7–7.2 ppm for aromatic fluorine-coupled signals) .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.

- Photostability: Expose the compound to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via LC-MS .

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by UV spectrophotometry (λmax ~260–280 nm for pyrimidine absorption) to quantify degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling in ¹H NMR, J ~8–12 Hz for ortho-fluorine effects).

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion ([M+H]+) and fragmentation patterns.

- FT-IR: Peaks at ~3200–3400 cm⁻¹ (O-H stretch), ~1650–1700 cm⁻¹ (C=O/C=N), and ~1250 cm⁻¹ (C-F) .

Q. What preliminary assays can assess its biological activity?

Methodological Answer:

- Antimicrobial: Broth microdilution assay (MIC determination against Gram+/Gram– bacteria and fungi).

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy group position) influence bioactivity?

Methodological Answer:

- Fluorine Effects: Compare activity of the 5-fluoro derivative with non-fluorinated analogs to assess electronegativity-driven changes in target binding (e.g., via molecular docking with CYP450 or kinase enzymes).

- Methoxy Group: Synthesize 2-methoxy vs. 4-methoxy isomers and evaluate pharmacokinetic properties (e.g., logP, metabolic stability in liver microsomes).

- Hydroxyl Group: Acetylate the 2-hydroxyl group to study solubility and membrane permeability via Caco-2 cell monolayer assays .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.

- Validate Target Engagement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.

- Meta-Analysis: Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile discrepancies across datasets .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to DNA topoisomerase II using AMBER or GROMACS, focusing on hydrogen bonding with the pyrimidine core.

- QSAR Modeling: Train models on pyrimidine derivatives with known activities (e.g., pIC50 values) using descriptors like molar refractivity and H-bond donor count.

- ADMET Prediction: Use SwissADME or ADMETLab to forecast absorption, toxicity, and CYP450 interactions .

Q. How can metabolic pathways and degradation products be identified?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS/MS (neutral loss scan for glucuronides/sulfates).

- Stable Isotope Tracing: Use ¹³C-labeled compound to track metabolic fate in cell cultures.

- Environmental Degradation: Perform photolysis studies (simulated sunlight, TiO2 catalyst) and identify byproducts via GC-MS .

Q. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

- Proteome Profiling: Use activity-based protein profiling (ABPP) to identify unintended targets.

- CRISPR-Cas9 Screening: Knock out suspected off-target genes in cell lines and reassess compound efficacy.

- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to define the therapeutic window .

Q. How can the compound’s ecotoxicity be evaluated for preclinical development?

Methodological Answer:

- Daphnia magna Acute Toxicity: 48-hour exposure assay (EC50 determination).

- Algal Growth Inhibition: Measure chlorophyll-a depletion in Raphidocelis subcapitata.

- Computational Ecotoxicology: Apply ECOSAR v2.0 to predict acute/chronic aquatic toxicity based on QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.